molecular formula C17H17NO4S2 B2948318 (Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 612804-69-0

(Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Katalognummer: B2948318
CAS-Nummer: 612804-69-0
Molekulargewicht: 363.45
InChI-Schlüssel: GTAVCYQYLMNDPF-KAMYIIQDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4-(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a rhodanine-based derivative characterized by a 4-oxo-2-thioxothiazolidin-3-yl core substituted with a 2-(allyloxy)benzylidene group at the C5 position and a butanoic acid chain at the N3 position. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which often enhances interactions with biological targets .

The allyloxy substituent at the 2-position of the benzylidene ring introduces steric bulk and electron-donating effects, which may influence solubility, metabolic stability, and target binding.

Eigenschaften

IUPAC Name

4-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-2-10-22-13-7-4-3-6-12(13)11-14-16(21)18(17(23)24-14)9-5-8-15(19)20/h2-4,6-7,11H,1,5,8-10H2,(H,19,20)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAVCYQYLMNDPF-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of significant interest due to its diverse biological activities. It belongs to the thioxothiazolidin class of compounds, which are known for their various pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure features a thioxothiazolidin core, which is crucial for its biological activity. The presence of the allyloxy and benzylidene substituents enhances its reactivity and interaction with biological targets.

  • Chemical Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

The biological activity of (Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is primarily attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
  • Antimicrobial Properties : Research indicates that derivatives of thioxothiazolidin compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Antitumor Activity : The compound has demonstrated potential as an antitumor agent by inducing apoptosis in cancer cells. Studies suggest that it may modulate signaling pathways associated with cell survival and proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid:

Activity TypeTest SystemResult/EffectReference
AntimicrobialVarious bacterial strainsInhibitory effects on growth
AChE InhibitionEnzyme assayIC50 value < 10 µM
AntitumorCancer cell linesInduction of apoptosis
Anti-inflammatoryAnimal modelsReduction in leukocyte recruitment

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against eight bacterial strains, revealing that it exhibited superior antibacterial activity compared to conventional antibiotics like ampicillin. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard treatments, indicating its potential as a novel antimicrobial agent .
  • Neuroprotective Effects : In vitro studies demonstrated that (Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid could enhance neuronal survival in models of oxidative stress, suggesting a protective role against neurodegenerative diseases .
  • Antitumor Mechanism : Research on cancer cell lines showed that the compound could activate apoptotic pathways while inhibiting cell proliferation through modulation of specific signaling cascades, highlighting its potential for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound (CAS/ID) Substituent Melting Point (°C) Rf Value Reference
(Z)-4-(5-(2-Methoxybenzylidene)-...butanoic acid (300826-68-0) 2-Methoxybenzylidene Not reported Not reported
(Z)-4-(5-(2,6-Dichlorobenzylidene)-...butanoic acid (300378-94-3) 2,6-Dichlorobenzylidene Not reported Not reported
(Z)-5-(3-Nitro-4-(p-tolylthio)benzylidene)thiazolidine-2,4-dione (SM29) 3-Nitro-4-(p-tolylthio) 291 0.24
(L,Z)-2-(5-(3-Cinnamyloxybenzylidene)-...propanoic acid (39) 3-Cinnamyloxybenzylidene 137–140 0.58

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Bulky, electron-rich substituents (e.g., allyloxy, methoxy) improve target engagement but may reduce solubility. Shorter acid chains (e.g., acetic acid) enhance crystallinity but limit bioavailability .
  • Metabolic Stability : Allyloxy groups may undergo oxidation, necessitating prodrug strategies or formulation adjustments .
  • Therapeutic Potential: The target compound’s hybrid structure positions it as a candidate for dual-action agents (e.g., microtubule stabilization and redox modulation).

Future studies should prioritize synthesizing and testing the target compound against cancer and microbial models, leveraging insights from its analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.